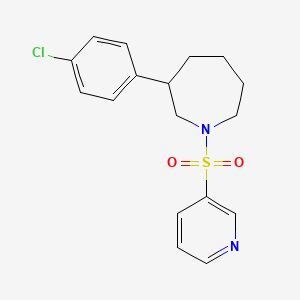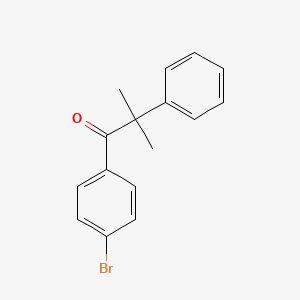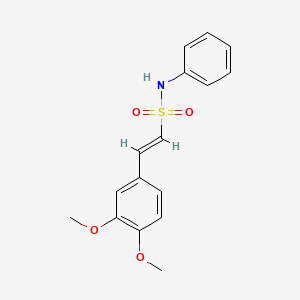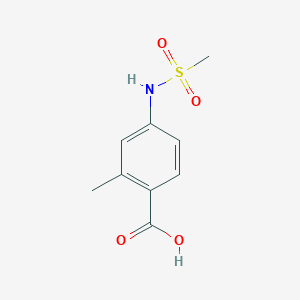![molecular formula C21H23NO4S2 B2710281 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide CAS No. 2097919-82-7](/img/structure/B2710281.png)
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several interesting functional groups and structural features. It includes furan and thiophene rings, which are heterocyclic compounds with oxygen and sulfur atoms, respectively . It also contains an acetamide group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing furan and thiophene rings are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Photoinduced Direct Oxidative Annulation
Research by Zhang et al. (2017) demonstrates a method for the synthesis of highly functionalized polyheterocyclic compounds through photoinduced direct oxidative annulation of related compounds. This method does not require transition metals and oxidants, offering a greener alternative for synthesizing complex heterocyclic structures which might be applicable to the synthesis or functional modification of the compound (Zhang et al., 2017).
Synthesis of Geminally Activated Nitro Dienes
Baichurin et al. (2019) detailed the synthesis of geminally activated nitro dienes, providing insights into the condensation reactions that might be relevant for derivatizing or modifying compounds like N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide for specific applications (Baichurin et al., 2019).
Efficient Synthesis of Acetamide Derivatives
A study by Raju et al. (2022) on the efficient synthesis of acetamide derivatives through a one-pot three-component synthesis could inform approaches for the functionalization or synthesis of similar compounds, enhancing their applicability in various research fields (Raju et al., 2022).
Singlet Oxygen-Mediated Oxidation
Kotzabasaki et al. (2016) explored the singlet oxygen-mediated oxidation of thiophenyl-substituted furans, leading to the synthesis of γ-hydroxybutenolides. This study provides insights into oxidative processes that could be relevant for the modification of similar compounds (Kotzabasaki et al., 2016).
Metal-Free Synthesis of Polysubstituted Pyrroles
Kumar et al. (2017) developed a metal-free method for the synthesis of polysubstituted pyrrole derivatives, highlighting a green chemistry approach that could potentially be adapted for the synthesis or modification of related compounds (Kumar et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S2/c1-15(2)28(24,25)18-7-5-16(6-8-18)12-21(23)22-13-19(17-9-11-27-14-17)20-4-3-10-26-20/h3-11,14-15,19H,12-13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APODKBGYQBWDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2710202.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2710203.png)
![1-Tosylbicyclo[1.1.0]butane](/img/structure/B2710204.png)

![Ethyl 4-oxo-5-(2-(thiophen-2-yl)acetamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2710207.png)
![N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2710208.png)





![N-[2-(benzylamino)-2-oxo-1-phenylethyl]-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2710218.png)
![2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2710219.png)
